2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
Scientific Research Applications
Molecular and Cellular Pharmacology
One related area of research involves the study of hypoxia-activated prodrugs (HAPs), such as TH-302, which is a 2-nitroimidazole triggered HAP of bromo-isophosphoramide mustard. TH-302 has been shown to exhibit broad-spectrum activity and hypoxia-selective activation, which is critical for targeting hypoxic regions within tumors. Its mechanism of action includes hypoxia-dependent DNA damage and cell-cycle arrest, highlighting its potential in cancer therapy (Meng et al., 2011).
Synthesis and Chemical Properties
Another research area focuses on the synthesis and evaluation of chemical properties of compounds with similar structures. For instance, the synthesis of enantiopure compounds like (S)-2-(2,4′-bithiazol-2-yl)pyrrolidine, which is obtained through a modified Hantzsch thiazole synthesis, demonstrates the interest in creating structurally complex and biologically active molecules with potential pharmaceutical applications (Just‐Baringo et al., 2011).
Metabolic Pathways
Research on metabolic pathways of psychoactive designer drugs, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveals how similar brominated compounds are metabolized in various species, including humans. Understanding these pathways can help predict the metabolism of related compounds and assess their potential toxicological effects (Carmo et al., 2005).
Antimicrobial and Antifungal Activities
Studies also explore the synthesis and biological activities of novel Schiff bases containing thiazole rings, indicating their antimicrobial and antifungal potentials. Such research underscores the interest in developing new therapeutics based on the structural motifs present in the query compound (Bharti et al., 2010).
Future Directions
The future directions for research on “2-bromo-3,4,5-trimethoxy-N-1,3-thiazol-2-ylbenzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by thiazoles , this compound could be a promising candidate for further study in medicinal chemistry.
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S/c1-18-8-6-7(9(14)11(20-3)10(8)19-2)12(17)16-13-15-4-5-21-13/h4-6H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILMXKJBSDUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=NC=CS2)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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